
N-(4-Cyanooxan-4-yl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CTB-201 is a synthetic compound that belongs to the class of thiazole-based molecules. It was first synthesized by a group of researchers led by Dr. Jian Jin at Mount Sinai School of Medicine in New York. The compound has been shown to have potential therapeutic properties for a variety of diseases, including cancer and neurodegenerative disorders. In recent years, several studies have been conducted to investigate the various aspects of CTB-201, and the results have been promising.
作用机制
The mechanism of action of CTB-201 is not fully understood, but it is believed to work by inhibiting the activity of a protein called HSP90. HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of many proteins, including those that are involved in cancer and neurodegenerative disorders. By inhibiting the activity of HSP90, CTB-201 can disrupt the function of these proteins, leading to the inhibition of cancer cell growth and neuroprotection.
Biochemical and Physiological Effects:
CTB-201 has been found to have several biochemical and physiological effects. In cancer research, CTB-201 has been shown to inhibit the activity of various signaling pathways that are involved in cancer cell growth and survival. In neurodegenerative disorder research, CTB-201 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CTB-201 has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of CTB-201 for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, CTB-201 has been found to have low toxicity, making it a safe compound to work with in the lab. However, one of the limitations of CTB-201 is its relatively low solubility, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on CTB-201. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic properties of CTB-201 for other diseases, such as inflammatory diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of CTB-201 and its potential side effects.
In conclusion, CTB-201 is a synthetic compound that has potential therapeutic properties for a variety of diseases, including cancer and neurodegenerative disorders. Its mechanism of action involves the inhibition of HSP90, a chaperone protein that plays a crucial role in the folding and stabilization of many proteins. CTB-201 has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. While there are some limitations to working with CTB-201 in the lab, its high purity and low toxicity make it a promising compound for scientific research. Further studies are needed to fully understand the potential therapeutic properties of CTB-201 and its mechanism of action.
合成方法
The synthesis of CTB-201 involves a multistep process that starts with the reaction of 4-cyanooxazole and 4-methyl-2-thiophenecarboxaldehyde in the presence of a base. This reaction results in the formation of an intermediate compound, which is then treated with 2-mercaptothiazole to yield CTB-201. The overall yield of this process is around 45%, and the purity of the final product is greater than 98%.
科学研究应用
CTB-201 has been shown to have potential therapeutic properties for a variety of diseases, including cancer and neurodegenerative disorders. In cancer research, CTB-201 has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and melanoma. In neurodegenerative disorder research, CTB-201 has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. Additionally, CTB-201 has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for inflammatory diseases.
属性
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-10-12(22-14(17-10)11-3-2-8-21-11)13(19)18-15(9-16)4-6-20-7-5-15/h2-3,8H,4-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLXTTCRQMAUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Cyanooxan-4-yl)-4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

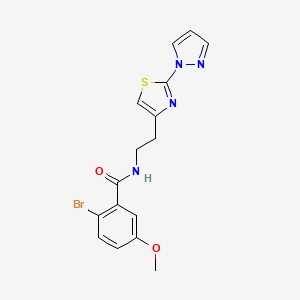

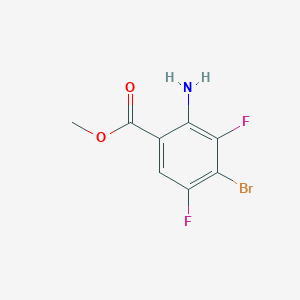
![benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
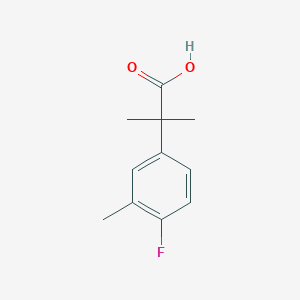

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2972526.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B2972527.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2972529.png)
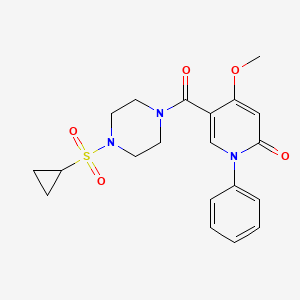
![6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2972533.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide](/img/structure/B2972534.png)
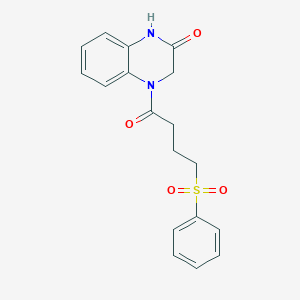
![(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(indolin-1-yl)methanone](/img/structure/B2972537.png)